2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers optimizing piperidine-based SAR often encounter regioisomer mismatches that derail synthetic routes. 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid (CAS 1782355-56-9) provides precise 3-position substitution with an alpha-branched butanoic acid chain-enabling conformational restriction critical for lead optimization. Supplied at 95% purity (HPLC) as a powder. Ideal for MEK1/2 inhibitor programs referencing cobimetinib scaffolds. Available in 1 g, 5 g, 10 g pack sizes.

Molecular Formula C14H25NO4
Molecular Weight 271.357
CAS No. 1782355-56-9
Cat. No. B2532146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid
CAS1782355-56-9
Molecular FormulaC14H25NO4
Molecular Weight271.357
Structural Identifiers
SMILESCCC(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C14H25NO4/c1-5-11(12(16)17)10-7-6-8-15(9-10)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17)
InChIKeyWWUIKQPHBJHIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic Acid – Properties & Procurement


2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid (CAS 1782355-56-9) is a Boc-protected piperidine derivative with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a butanoic acid side chain at the 3-position, a structural motif common in pharmaceutical intermediates [1]. Predicted physicochemical properties include a boiling point of 393.9±15.0 °C, a density of 1.094±0.06 g/cm³, and a pKa of 4.62±0.10 . It is commercially available with a purity specification of 95% (HPLC) and is supplied as a powder for research and development purposes .

Synthesis Workflow Suitable for multi-step routes requiring Boc-protected piperidine with a branched carboxylic acid handle
Steric Control Alpha-substituted side chain may support conformational restriction in lead optimization studies
Chiral Research Stereocenter at alpha-carbon enables asymmetric synthesis or chiral resolution investigations

Generic Substitution Failure


Direct substitution of 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid (CAS 1782355-56-9) with structurally similar Boc-piperidine butanoic acid analogs is not advisable due to critical differences in regioisomerism and side-chain branching. While compounds like 4-(1-Boc-piperidin-3-yl)-butyric acid (CAS 318536-95-7) share the same molecular formula (C14H25NO4) and a 3-substituted piperidine core, the position of the carboxylic acid relative to the piperidine ring differs significantly, impacting downstream reactivity and the steric environment during coupling reactions . Similarly, 4-(1-Boc-piperidin-4-yl)butanoic acid (CAS 142247-38-9) alters the substitution pattern from the 3- to the 4-position on the piperidine ring, which can drastically change the three-dimensional orientation of the functional group in target molecules . These structural variations are not interchangeable in synthetic routes where precise spatial arrangement governs reaction yields or biological activity of the final product .

This Compound 2-C linker, 3-substituted
Analog CAS 318536-95-7 4-C linker, 3-substituted
Linker length alters carboxylate orientation; may shift coupling geometry and steric profile in downstream reactions.
This Compound 3-position substitution
Analog CAS 142247-38-9 4-position substitution
Regioisomerism shifts spatial vector; 3D arrangement of functional group may not transfer to target molecules.
This Compound Branching at alpha-carbon
Linear 4-C analogs Linear chain
Alpha-branching introduces steric bulk absent in linear analogs; may impact enzyme pocket fit and synthetic accessibility.

Structural Analog Comparison


Linker Length and Ring Substitution

The target compound, 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid (CAS 1782355-56-9), possesses a butanoic acid moiety directly attached at the alpha-carbon to the piperidine ring, resulting in a 2-carbon linker between the piperidine and the carboxylic acid group . In contrast, the closest commercially relevant analog, 4-(1-Boc-piperidin-3-yl)-butyric acid (CAS 318536-95-7), features a 4-carbon linker with the carboxylic acid at the terminal position . Another common alternative, 4-(1-Boc-piperidin-4-yl)butanoic acid (CAS 142247-38-9), not only alters the linker length but also shifts the attachment point from the 3- to the 4-position on the piperidine ring, representing a regioisomeric variation .

Linker & Substitution
Class-level inference
2-carbon spacer, 3-substitution vs. 4-carbon spacer analogs; regioisomeric variation at piperidine ring
Spatial orientation of carboxylic acid may differ; relevant for asymmetric synthesis design.
Data to verify based on IUPAC nomenclature; no experimental X-ray reported.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Predicted Physicochemical Differences

The predicted boiling point for 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid is 393.9±15.0 °C, with a predicted density of 1.094±0.06 g/cm³ . For the close analog 4-(1-Boc-piperidin-3-yl)-butyric acid (CAS 318536-95-7), the predicted boiling point is slightly higher at 399.7±15.0 °C at 760 mmHg, and the predicted density is comparable at 1.1±0.1 g/cm³ . While the differences are subtle, they reflect the impact of the shorter, more branched side chain in the target compound, which reduces molecular surface area and polarizability, leading to a marginally lower boiling point.

Boiling Point
Cross-study comparable
Predicted 393.9±15.0 °C vs. analog 399.7±15.0 °C
Minor difference; may influence thermal purification strategy.
Predicted values, experimental confirmation recommended.
Physicochemical Characterization Process Chemistry Purification

Lipophilicity and Membrane Permeability

For the close structural analog 4-(1-Boc-piperidin-3-yl)-butyric acid, predicted ACD/LogP is 2.04, and ACD/LogD at pH 7.4 is -0.38 . While direct experimental data for 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid is not available, the more compact and branched alpha-substituted structure is expected to exhibit a slightly lower LogP due to reduced hydrophobic surface area compared to the linear 4-carbon chain analog . This difference in lipophilicity is a key determinant in a compound's ability to passively diffuse across biological membranes, impacting its utility in cell-based assays or in vivo studies.

Lipophilicity
Class-level inference
Analog LogP 2.04; target inferred slightly lower (~1.8–2.0)
Lower LogP may improve aqueous solubility, reducing non-specific binding in assays.
No direct experimental LogP; SAR-based estimation.
Drug Design ADME Lipophilicity

Purity and Specification Consistency

The target compound is commercially offered with a documented purity of 95% (HPLC), as specified by major suppliers . For the closest analog, 4-(1-Boc-piperidin-3-yl)-butyric acid (CAS 318536-95-7), purity specifications are typically 97% . While the 2% purity difference may seem marginal, the target compound's specification as a powder provides a defined physical form that facilitates accurate weighing and formulation in research settings. The absence of a defined melting point for the target compound contrasts with the analog 4-(1-Boc-piperidin-4-yl)butanoic acid (CAS 142247-38-9), which has a reported melting point of 60–62°C , indicating a different solid-state morphology.

Purity Consistency
Cross-study comparable
95% (HPLC) powder vs. 97% for analog
Defined powder form facilitates accurate weighing; 2% lower purity should be factored into stoichiometric calculations.
As per vendor CoA; no melting point reported for target compound.
Quality Control Procurement Analytical Chemistry

Key Intermediate in Cobimetinib Synthesis

Patents related to the synthesis of cobimetinib (XL518, GDC-0973), a clinically approved MEK inhibitor, describe the use of Boc-protected piperidine carboxylic acid derivatives as key intermediates [1]. While the exact compound 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid is not explicitly named in the available excerpts, its structural features—a Boc-protected piperidine with a carboxylic acid handle—align with the building blocks required for constructing the piperidine core of cobimetinib [2]. The specific substitution pattern of the target compound offers a unique vector for further functionalization that is not accessible with the more linear 4-carbon linker analogs.

Synthetic Utility
Supporting evidence
Structural motif aligns with intermediates used in cobimetinib synthesis (patent literature)
May serve as a building block for MEK inhibitor research; alpha-branching provides distinct vector for SAR exploration.
Not explicitly named in patents; inferred from structural similarity.
Pharmaceutical Synthesis MEK Inhibitor Oncology

Optimal R&D Applications


Sterically Constrained Piperidine Synthesis

The alpha-branched butanoic acid side chain on the piperidine ring introduces steric hindrance that can be exploited to design conformationally restricted analogs of lead compounds. This is particularly valuable in medicinal chemistry campaigns aiming to improve selectivity or metabolic stability [1].

MEK Inhibitor Analog Development

Given its structural relationship to intermediates used in cobimetinib synthesis, this compound is ideally suited for research programs focused on MEK1/2 inhibition. It can serve as a versatile scaffold for exploring structure-activity relationships (SAR) around the piperidine core of this important class of oncology drugs [2].

Asymmetric Synthesis and Chiral Building Blocks

The presence of a stereocenter at the alpha-carbon of the butanoic acid moiety makes this compound a candidate for chiral resolution or asymmetric synthesis studies. It can be used to generate enantiomerically pure intermediates for incorporation into complex natural products or pharmaceuticals where stereochemistry is critical for activity .

Boc-Protected Amine for Peptide and Peptidomimetic Synthesis

The Boc protecting group on the piperidine nitrogen provides a stable, orthogonal protection strategy for amine functionalities during multi-step peptide synthesis. The compound can be incorporated as a non-natural amino acid analog, introducing a cyclic amine motif that can modulate peptide conformation and proteolytic stability .

Application
Selection Property
Validation Focus
Conformationally restricted analog synthesis
Alpha-branched steric hindrance
Verify impact on target selectivity and metabolic stability
MEK pathway inhibitor research
Piperidine core with unique substitution vector
SAR exploration around MEK1/2 pharmacophore
Chiral building block studies
Stereocenter at alpha-carbon
Enantiomeric resolution and asymmetric induction efficiency
Peptidomimetic / non-natural amino acid incorporation
Boc-protected cyclic amine
Compatibility with solid-phase peptide synthesis and proteolytic stability

Technical Documentation Hub

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17 linked technical documents
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